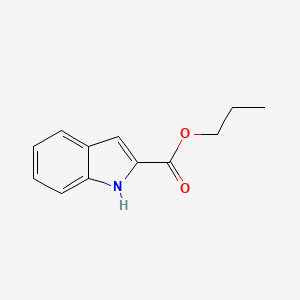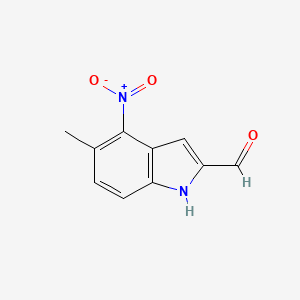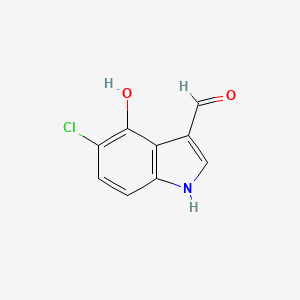![molecular formula C12H10N2O B15069650 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylalcohol with aldehydes followed by cyclization can yield the desired compound . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
1-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: A related compound with additional functional groups that may enhance its biological activity.
Uniqueness: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is unique due to its fused ring structure, which combines the properties of both naphthalene and imidazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-methyl-1H-benzo[f]benzimidazol-2-one |
InChI |
InChI=1S/C12H10N2O/c1-14-11-7-9-5-3-2-4-8(9)6-10(11)13-12(14)15/h2-7H,1H3,(H,13,15) |
Clave InChI |
CDBBOEVAPYNBAO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC3=CC=CC=C3C=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)


![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)



![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)

![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)

